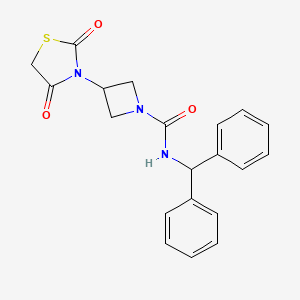

N-二苯甲基-3-(2,4-二氧噻唑烷-3-基)氮杂环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological as well as clinical uses .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino . The synthesized compounds were confirmed to have in vitro antidiabetic activity . Another study mentioned the synthesis of substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives .Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . The structure of these compounds is crucial for their biological activities .Chemical Reactions Analysis

Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones are influenced by the substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold . These substitutions make the TZD scaffold a highly utilized and versatile moiety that exhibits a wide range of biological activities .科学研究应用

抗菌特性

N-二苯甲基-3-(2,4-二氧噻唑烷-3-基)氮杂环丁烷-1-甲酰胺及其衍生物已被研究其抗菌特性。研究表明,这些化合物对一系列病原菌和真菌菌株表现出中度至良好的抑制作用。具体来说,衍生物对革兰氏阳性菌如金黄色葡萄球菌、革兰氏阴性菌包括大肠杆菌、铜绿假单胞菌和肺炎克雷伯菌以及真菌如白色念珠菌和各种曲霉和青霉表现出活性 (Gilani 等人,2016)。

抗癌活性

该化合物及其相关结构也因其潜在的抗癌活性而被探索。某些衍生物已被合成并筛选针对癌肿瘤,显示出一定程度的疗效。这突出了该化合物在癌症研究和治疗开发中的多功能性和潜力 (Abdelall 等人,2010)。

利尿活性

对 N-二苯甲基-3-(2,4-二氧噻唑烷-3-基)氮杂环丁烷-1-甲酰胺衍生物的利尿活性的研究已经确定了有希望的候选者以供进一步探索。这表明在需要利尿的条件中潜在的应用,例如高血压或水肿 (Yar & Ansari,2009)。

抗高血糖剂

在寻找新的抗糖尿病剂时,该化合物的衍生物已被确定为潜在的抗高血糖剂。通过构效关系研究,特定的衍生物已被确定为治疗糖尿病的候选药物,说明该化合物在代谢紊乱治疗中的潜力 (Nomura 等人,1999)。

抗炎活性

研究还调查了 N-二苯甲基-3-(2,4-二氧噻唑烷-3-基)氮杂环丁烷-1-甲酰胺的吲哚基氮杂环丁酮衍生物的抗炎活性。这些发现表明在治疗炎症相关疾病中潜在的应用,为抗炎药物开发提供了新的途径 (Kalsi 等人,1990)。

作用机制

Target of Action

The primary target of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide acts as a partial agonist of PPAR-γ . Partial agonists like this compound can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

Upon binding to PPAR-γ, the compound influences the transcription of various genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and glucose homeostasis, making it potentially beneficial for the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice . No compound showed considerable effect on the body weight of animals after 21 days of administration .

Result of Action

The compound’s action results in promising antidiabetic activity comparable with the standard drug rosiglitazone .

安全和危害

未来方向

The title compounds have the potential to be developed as partial PPAR-γ agonists . The compounds showed promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the binding interactions of these compounds with the PPAR-γ receptor and establishing their binding mechanism .

生化分析

Biochemical Properties

Compounds with similar structures, such as thiazolidinediones, have been found to interact with various enzymes and proteins . For instance, some thiazolidinediones are known to act as partial agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose metabolism .

Cellular Effects

Related compounds have shown to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .

属性

IUPAC Name |

N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGSSCPCJVDMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)